Chloro(4-nitrophenyl)acetaldehyde
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Overview
Description
2-chloro-2-(4-nitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H6ClNO3 It is characterized by the presence of a chloro group and a nitro group attached to a phenyl ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-(4-nitrophenyl)acetaldehyde typically involves the chlorination of 4-nitrobenzaldehyde. One common method is the reaction of 4-nitrobenzaldehyde with thionyl chloride (SOCl2) in the presence of a catalyst, such as pyridine, to introduce the chloro group. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 2-chloro-2-(4-nitrophenyl)acetaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques, such as column chromatography, to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-(4-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-chloro-2-(4-nitrophenyl)acetic acid.
Reduction: 2-chloro-2-(4-aminophenyl)acetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-2-(4-nitrophenyl)acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-2-(4-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrophenol
- 2-chloro-5-nitrophenol
- 4-chloro-2-nitrophenol
- 2,6-dichloro-4-nitrophenol
Uniqueness
2-chloro-2-(4-nitrophenyl)acetaldehyde is unique due to the presence of both a chloro and a nitro group on the phenyl ring, along with an aldehyde functional group.
Properties
Molecular Formula |
C8H6ClNO3 |
---|---|
Molecular Weight |
199.59 g/mol |
IUPAC Name |
2-chloro-2-(4-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6ClNO3/c9-8(5-11)6-1-3-7(4-2-6)10(12)13/h1-5,8H |
InChI Key |
ATNZPTMBVHUNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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